O-Acetylchelidonine
Description
O-Acetylchelidonine (C₂₂H₂₁NO₆, MW: 395.41 g/mol) is a benzylisoquinoline alkaloid derivative of Chelidonine, a natural compound predominantly isolated from plants of the Chelidonium majus (greater celandine) species. Its structure comprises a tetracyclic benzazepine core with an acetylated hydroxyl group at the C7 position, enhancing its lipophilicity compared to the parent compound . Key physicochemical properties include:
- Optical Rotation: [α]D²² +115 ±3° (ethanol) and [α]D²⁰ +117° (chloroform) .
- UV Absorption: Maxima at 289, 239, and 208 nm (log ε 3.89, 3.88, 4.69 in methanol) .
- Toxicity: LD₅₀ in mice (intravenous) is 34.6 ±2.44 mg/kg, indicating moderate toxicity .
Properties
CAS No. |
3606-43-7 |
|---|---|
Molecular Formula |
C22H21NO6 |
Molecular Weight |
395.4 g/mol |
IUPAC Name |
[(1S,12S,13R)-24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-yl] acetate |
InChI |
InChI=1S/C22H21NO6/c1-11(24)29-19-6-12-5-17-18(27-9-26-17)7-14(12)21-20(19)13-3-4-16-22(28-10-25-16)15(13)8-23(21)2/h3-5,7,19-21H,6,8-10H2,1-2H3/t19-,20-,21+/m0/s1 |
InChI Key |
IDYNWQAYWOFRRD-PCCBWWKXSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC2=CC3=C(C=C2[C@@H]4[C@H]1C5=C(CN4C)C6=C(C=C5)OCO6)OCO3 |
Canonical SMILES |
CC(=O)OC1CC2=CC3=C(C=C2C4C1C5=C(CN4C)C6=C(C=C5)OCO6)OCO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-Acetylchelidonine typically involves the acetylation of chelidonine. Chelidonine can be extracted from the plant Chelidonium majus and then subjected to acetylation using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The extraction of chelidonine from plant material is optimized for higher yields, and the acetylation process is scaled up using industrial reactors. The purification of the final product is achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: O-Acetylchelidonine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to chelidonine.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of chelidonine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other benzophenanthridine alkaloids.
Biology: Studied for its role in modulating cellular pathways and gene expression.
Medicine: Investigated for its anticancer properties, particularly in inducing apoptosis in cancer cells. It also exhibits antimicrobial and anti-inflammatory activities.
Industry: Potential use in developing pharmaceuticals and natural product-based therapies
Mechanism of Action
The mechanism of action of O-Acetylchelidonine involves its interaction with various molecular targets and pathways:
Molecular Targets: It targets enzymes and proteins involved in cell cycle regulation, apoptosis, and inflammation.
Pathways Involved: It modulates pathways such as the NF-κB pathway, leading to anti-inflammatory effects, and the intrinsic apoptotic pathway, inducing cell death in cancer cells.
Comparison with Similar Compounds
Chelidonine (Parent Compound)
Chelidonine (C₂₀H₁₉NO₅, MW: 353.37 g/mol) shares the same tetracyclic backbone as O-Acetylchelidonine but lacks the acetyl group. Key differences include:
Colchicine (C₂₂H₂₅NO₆, MW: 399.43 g/mol)
Colchicine, a tropolone alkaloid from Colchicum autumnale, shares a comparable molecular weight but differs structurally and pharmacologically:
- Core Structure : A tricyclic tropolone ring system with acetamido and methoxy substituents .
- Toxicity : LD₅₀ in mice (oral) is ~3 mg/kg, significantly lower than this compound, reflecting its potent microtubule-disrupting activity .
- Therapeutic Use : Colchicine is clinically used for gout, whereas this compound remains under preclinical investigation .
Sanguinarine (C₂₀H₁₄NO₄⁺, MW: 332.33 g/mol)
A quaternary benzophenanthridine alkaloid from the same plant family:
- Structural Feature : A planar, conjugated system enabling strong UV absorption (λmax 275 nm).
- Toxicity : LD₅₀ (oral, mice) ~20 mg/kg, more toxic than this compound, likely due to DNA intercalation .
Data Tables
Table 1: Physicochemical and Toxicological Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Optical Rotation ([α]D) | UV Maxima (nm) | LD₅₀ (mg/kg, mice) |
|---|---|---|---|---|---|
| This compound | C₂₂H₂₁NO₆ | 395.41 | +115 ±3° (ethanol) | 289, 239, 208 | 34.6 ±2.44 (i.v.) |
| Chelidonine | C₂₀H₁₉NO₅ | 353.37 | +109° (ethanol) | 285, 235, 210 | >50 (i.v.) |
| Colchicine | C₂₂H₂₅NO₆ | 399.43 | -121° (chloroform) | 350, 254 | ~3 (oral) |
| Sanguinarine | C₂₀H₁₄NO₄⁺ | 332.33 | N/A | 275 | ~20 (oral) |
Table 2: Structural and Functional Group Comparison
Research Findings and Implications
- Acetylation Effects : The acetyl group in this compound enhances membrane permeability compared to Chelidonine, as evidenced by its lower LD₅₀ and altered UV profile .
- Toxicity vs. Therapeutic Index : Colchicine’s extreme toxicity limits its clinical use despite efficacy, whereas this compound’s moderate toxicity supports further exploration for anticancer applications .
- Spectroscopic Differentiation : UV maxima shifts between this compound (289 nm) and Colchicine (350 nm) reflect structural disparities in conjugation and chromophore systems .
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